

5-Ethylhydantoin IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethylhydantoin**

Cat. No.: **B101458**

[Get Quote](#)

Introduction to the Hydantoin Scaffold

The hydantoin ring system, a five-membered heterocycle containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structural features, including hydrogen bond donors and acceptors, and the potential for substitution at multiple positions, make it a versatile building block for the design of therapeutic agents.[\[1\]](#)[\[2\]](#)[\[3\]](#) Several clinically used drugs, such as phenytoin and nitrofurantoin, feature the hydantoin core, highlighting its importance in drug discovery.[\[2\]](#)[\[3\]](#)

The Core Moiety: 5-Ethylhydantoin

IUPAC Name: 5-ethylimidazolidine-2,4-dione

Synonyms:

- 5-Ethyl-2,4-imidazolidinedione

5-Ethylhydantoin is a derivative of hydantoin with an ethyl group substituted at the 5th position. It serves as a foundational structure for more complex and often more biologically active molecules.

Physicochemical Properties

Property	Value	Source
CAS Number	15414-82-1	[4]
Molecular Formula	C ₅ H ₈ N ₂ O ₂	[4]
Molecular Weight	128.13 g/mol	[4]
Appearance	White to almost white crystalline powder	[4]
Melting Point	117 - 121 °C	[4]

Applications of 5-Ethylhydantoin

While less studied than its 5,5-disubstituted counterparts, **5-ethylhydantoin** is recognized for its utility in several areas:

- Pharmaceutical Development: It acts as a crucial intermediate in the synthesis of more complex pharmaceutical compounds.[\[4\]](#)
- Polymer Chemistry: This compound is used in creating specialty polymers, enhancing their durability and thermal stability.[\[4\]](#)
- Agrochemicals: It is used in the formulation of pesticides and herbicides as a stabilizer.[\[4\]](#)
- Cosmetic Formulations: Incorporated into skincare products for its moisturizing properties.[\[4\]](#)
- Food Preservation: It can act as a preservative by inhibiting microbial growth.[\[4\]](#)

Key Derivative: 5-Ethyl-5-methylhydantoin

The addition of a methyl group at the 5-position alongside the ethyl group significantly alters the molecule's properties and applications.

IUPAC Name: 5-ethyl-5-methylimidazolidine-2,4-dione[\[5\]](#)

Synonyms:

- Methylmethyhydantoin[\[5\]](#)[\[6\]](#)

- 5-Methyl-5-ethylhydantoin[5][6]
- MEH[7]
- NSC 1020[5][6]

Physicochemical Properties

Property	Value	Source
CAS Number	5394-36-5	[5]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[5][6]
Molecular Weight	142.16 g/mol	[5][6]
Appearance	Liquid; Pellets or Large Crystals	[5]
Melting Point	144–150°C	[6][8]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]

Synthesis of 5-Ethyl-5-methylhydantoin

The industrial synthesis of 5-ethyl-5-methylhydantoin is commonly achieved through the Bucherer-Bergs reaction.[6] This multi-component reaction offers an efficient route to 5,5-disubstituted hydantoins.

Reaction Scheme: The general principle of the Bucherer-Bergs reaction involves the reaction of a ketone (in this case, butan-2-one) with ammonium carbonate and a cyanide source (like sodium or potassium cyanide).

A diagram of the Bucherer-Bergs reaction for 5-Ethyl-5-methylhydantoin synthesis.

Experimental Protocol (Industrial Example): The Bucherer-Bergs reaction is typically performed in an aqueous medium under optimized conditions to achieve high yields.[6]

- Combine butan-2-one, ammonium carbonate, and sodium cyanide in an aqueous solution.
- Heat the mixture to 70-80°C.
- Maintain the pressure at 1-2 bar.
- Allow the reaction to proceed for a residence time of 2-5 hours.
- Cool the solution to precipitate the 5-ethyl-5-methylhydantoin product.
- Filter and wash the precipitate to obtain the final product with yields typically ranging from 80-90%.^[6]

Applications and Significance

5-Ethyl-5-methylhydantoin is a chiral active pharmaceutical ingredient.^[5] Its structure allows for:

- Ring-opening reactions to form α -amino acids like isovaline.^[6]
- Functionalization at the 1 and 3 positions of the hydantoin ring.^[6]
- Biological activity through interactions with enzymes and membranes.^[6]

It is primarily used as a laboratory chemical and as an ion exchange agent.^[5]

Key Derivative: 5-Ethyl-5-phenylhydantoin

The introduction of a bulky, aromatic phenyl group at the 5-position confers distinct properties and significant biological activity.

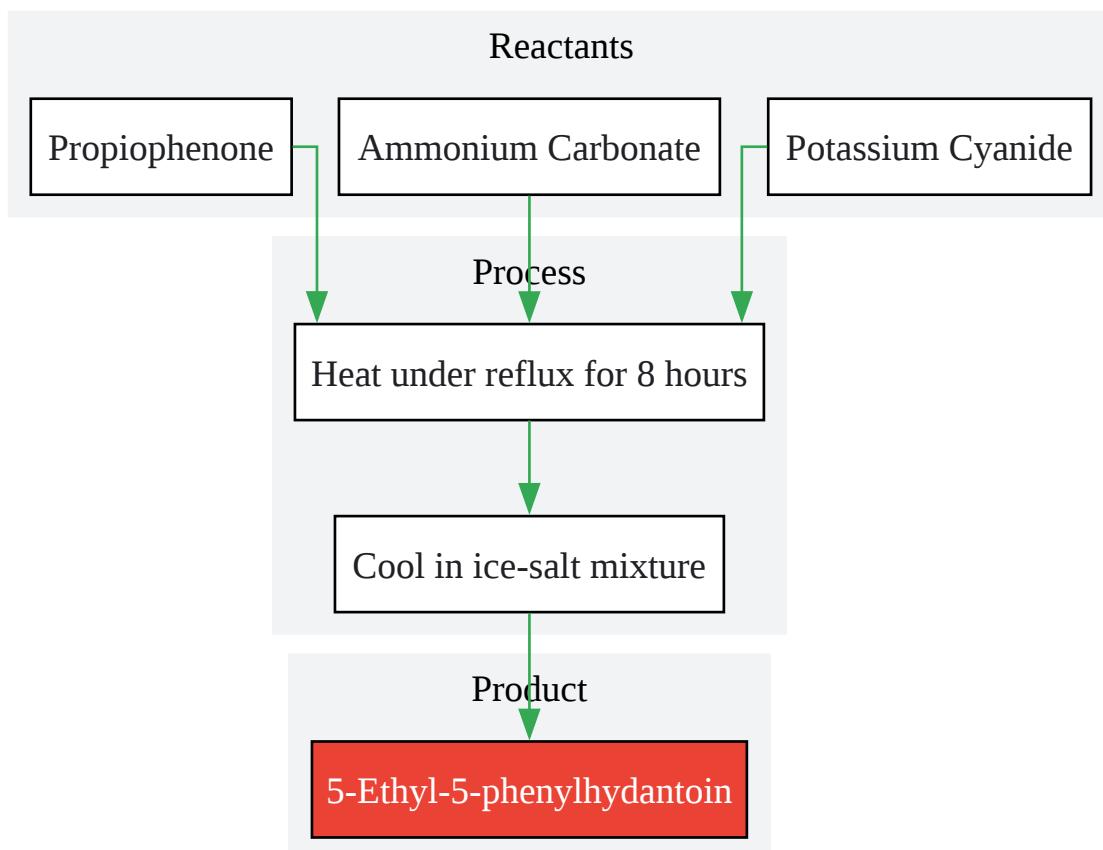
IUPAC Name: 5-ethyl-5-phenylimidazolidine-2,4-dione^[9]

Synonyms:

- Nirvanol^{[9][10]}
- Ethylphenylhydantoin^{[9][10]}

- 5-Phenyl-5-ethylhydantoin[9][10]
- Desmethylmephentyoin[9][10]

Physicochemical Properties


Property	Value	Source
CAS Number	631-07-2	[9]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₂	[9]
Molecular Weight	204.22 g/mol	[9]
Melting Point	195-200 °C	[11]
Water Solubility	804.4 mg/L (at 37 °C)	[11]

Synthesis of 5-Ethyl-5-phenylhydantoin

Similar to its methyl-substituted counterpart, 5-ethyl-5-phenylhydantoin can be synthesized via the Bucherer-Bergs reaction, starting from propiophenone.

Experimental Protocol:

- A solution of propiophenone (0.2 mol), ammonium carbonate (0.8 mol) dissolved in 300 ml of water, and potassium cyanide (0.4 mol) in 300 ml of ethanol is prepared.[10]
- The mixture is heated under reflux for 8 hours with stirring.[10]
- The solution is then cooled in an ice-salt mixture, causing the hydantoin to precipitate.[10]
- The precipitate is filtered off and washed with water to yield 5-ethyl-5-phenylhydantoin.[10]

[Click to download full resolution via product page](#)

Workflow for the synthesis of 5-Ethyl-5-phenylhydantoin.

Pharmacological Significance

5-Ethyl-5-phenylhydantoin is classified as an anticonvulsant, used to prevent or reduce the severity of seizures.^[9] It is a known human metabolite of mephenytoin and has identified metabolites such as Nirvanol N-glucuronide.^[9]

Analytical Methodologies

The detection and quantification of hydantoin derivatives are crucial in various applications, from pharmaceutical quality control to food safety. A common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).^{[12][13]}

Sample Preparation and Analysis Protocol for a Food Matrix (Example): This protocol outlines a general procedure for extracting and analyzing a hydantoin derivative like 5,5-

dimethylhydantoin from a food sample.[12]

- Homogenization: Homogenize 5 g of the sample.
- Extraction: Add 20 mL of 0.1% formic acid in ethyl acetate and shake. Repeat this step three times.
- Sonication: Sonicate the mixture for 15 minutes.
- Evaporation: Evaporate the extracted solution to dryness.
- Re-dissolution: Re-dissolve the residue in 2 mL of methanol.
- Filtration: Filter the solution using a 0.45 μ m syringe filter.
- Injection: Inject the filtered solution into the GC-MS for analysis.[12]

Conclusion

5-Ethylhydantoin and its derivatives, particularly 5-ethyl-5-methylhydantoin and 5-ethyl-5-phenylhydantoin, are compounds of significant interest in both industrial and pharmaceutical chemistry. Their synthesis, primarily through the robust Bucherer-Bergs reaction, and their diverse applications underscore the versatility of the hydantoin scaffold. For researchers and drug development professionals, a thorough understanding of these molecules' properties and synthesis pathways is essential for leveraging their potential in creating novel materials and therapeutic agents.

References

- PubChem. (n.d.). 5-Ethyl-5-methylhydantoin. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-phenyl-hydantoin.
- PrepChem.com. (n.d.). Synthesis of 5-ethyl-5-(2-thienyl)hydantoin.
- ChemBK. (2024, April 9). 5-ethyl-5-methylhydantoin.
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. *Food Science and Biotechnology*, 34(6), 1309–1316.
- Semantic Scholar. (n.d.). Synthesis of new 5-benzylidene-hydantoin esters.
- PubChem. (n.d.). 5-Methylhydantoin. National Center for Biotechnology Information.

- SpringerLink. (n.d.). Recent Biological Applications and Chemical Synthesis of Thiohydantoins.
- ResearchGate. (n.d.). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- PubMed. (2019, February 15). Recent applications of hydantoin and thiohydantoin in medicinal chemistry.
- PubChem. (n.d.). Nirvanol. National Center for Biotechnology Information.
- PubMed. (2024, December 21). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food.
- MDPI. (n.d.). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Recent applications of hydantoin in medicinal chemistry _Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 5-Ethyl-5-methylhydantoin | C6H10N2O2 | CID 82162 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy 5-Ethyl-5-methylhydantoin | 5394-36-5 [smolecule.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. chembk.com [chembk.com]
- 9. Nirvanol | C11H12N2O2 | CID 91480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. 631-07-2 CAS MSDS ((+/-)-5-ETHYL-5-PHENYLHYDANTOIN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Ethylhydantoin IUPAC name and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101458#5-ethylhydantoin-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com